REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][CH:21]=[CH2:22]>C(#N)C>[CH2:22]([O:11][C:4]1[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([F:1])[CH:3]=1)[CH2:21][CH:20]=[CH2:19] |f:1.2.3|
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Name
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|
Quantity
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1.57 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
2.09 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
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BrCCC=C
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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CUSTOM
|
Details
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reacted overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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FILTRATION
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Details
|
the solution was filtrated by Celite
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue was purified by column chromatography (solvent, hexane:methylene chloride=6:4)
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Type
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CONCENTRATION
|
Details
|
the effluent was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)OC1=CC(=C(C=C1)[N+](=O)[O-])F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |